molecular formula C16H13NS B8564346 Benzenamine, 4-(1-naphthalenylthio)- CAS No. 76180-77-3

Benzenamine, 4-(1-naphthalenylthio)-

Cat. No.: B8564346
CAS No.: 76180-77-3
M. Wt: 251.3 g/mol
InChI Key: ZLCVAHCZYLWBGP-UHFFFAOYSA-N
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Description

Benzenamine, 4-(1-naphthalenylthio)-, is an aromatic amine derivative with a naphthalenylthio (-S-C₁₀H₇) substituent at the para position of the benzene ring. This compound belongs to the class of thioether-substituted anilines, where the sulfur atom bridges the aromatic amine and the naphthalene moiety. Such derivatives are often explored in medicinal chemistry and materials science due to their unique electronic properties and ability to engage in π-π stacking interactions .

Properties

CAS No.

76180-77-3

Molecular Formula

C16H13NS

Molecular Weight

251.3 g/mol

IUPAC Name

4-naphthalen-1-ylsulfanylaniline

InChI

InChI=1S/C16H13NS/c17-13-8-10-14(11-9-13)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,17H2

InChI Key

ZLCVAHCZYLWBGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2SC3=CC=C(C=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. 4-(Benzo[d]thiazol-2-yl)benzenamine (Compound 1)

  • Structure : Features a benzothiazole substituent instead of naphthalenylthio.
  • Synthesis : Reacted with arylisothiocyanates to form thiourea derivatives, demonstrating nucleophilic aromatic substitution reactivity .

B. Octylated Diphenylamine (DUSANTOX ODPA)

  • Structure : Contains alkylated (tetramethylbutyl) substituents on the benzene rings.
  • Applications : Acts as an antioxidant in rubber products due to its steric hindrance and radical-scavenging capabilities .

C. 2-(2-(Dimethylamino)methyl)-4-(fluorinated alkoxy)phenylthiol)benzenamine Derivatives

  • Structure: Fluorinated alkoxy chains and dimethylamino groups enhance hydrophobicity and targeting.
  • Applications: Used as serotonin transporter (SERT) imaging agents in PET scans. Substitutions at the 4-position (e.g., ethoxy, propoxy) influence brain uptake and target-to-nontarget ratios .
  • Key Difference : Fluorinated alkoxy groups improve blood-brain barrier penetration, whereas the naphthalenylthio group may prioritize membrane anchoring.
Physicochemical Properties
Compound Substituent Boiling Point (K) Key Properties
Benzenamine, 4-(1-naphthalenylthio)- Naphthalenylthio N/A High lipophilicity, moderate steric hindrance
Benzenamine, 4-(hexyloxy)- Hexyloxy 808.14 (Joback) Lower polarity, increased flexibility
Benzenamine, 4-methoxy-N-(phenylmethylene)- Methoxy-imine 677.16 (Joback) Planar structure, strong π-conjugation

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